

physical and chemical properties of 1,3-dichloro-2-iodo-5-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dichloro-2-iodo-5-nitrobenzene

Cat. No.: B1360190

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An In-depth Technical Guide on 1,3-Dichloro-2-iodo-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic compound **1,3-dichloro-2-iodo-5-nitrobenzene**. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The document details the compound's structural and physicochemical characteristics, outlines a putative synthetic route and analytical methodologies, and presents this information in a clear, structured format. While this compound holds potential as a versatile chemical intermediate, public domain information regarding its specific biological activity or involvement in signaling pathways is not currently available.

Core Physical and Chemical Properties

1,3-Dichloro-2-iodo-5-nitrobenzene is a poly-substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with two chlorine atoms, an iodine atom, and a nitro group. These substituents significantly influence its reactivity and physical properties.

Structural Information

- IUPAC Name: **1,3-Dichloro-2-iodo-5-nitrobenzene**
- Synonyms: 3,5-Dichloro-4-iodonitrobenzene
- CAS Number: 62778-19-2
- Molecular Formula: C₆H₂Cl₂INO₂[\[1\]](#)
- Canonical SMILES: C1=C(C(=C(C(=C1Cl)I)Cl)--INVALID-LINK--[O-]

Physicochemical Data

A summary of the key quantitative data for **1,3-dichloro-2-iodo-5-nitrobenzene** is presented in Table 1. It is important to note that certain properties such as boiling point, density, and solubility are not readily available in the public domain.

Property	Value	Source
Molecular Weight	317.90 g/mol	[1]
Appearance	Light orange to yellow to green powder/crystal	
Melting Point	152.0 - 154.0 °C	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
Purity	>99.0% (by GC)	

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds. While specific spectral data points for **1,3-dichloro-2-iodo-5-nitrobenzene** are not publicly available, the existence of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra has been noted. Researchers requiring detailed spectral

analysis would likely need to acquire this data experimentally or through subscription-based spectral databases.

- ^1H NMR & ^{13}C NMR: The aromatic region of the proton NMR spectrum is expected to show signals corresponding to the two protons on the benzene ring. The carbon NMR spectrum would display signals for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing and donating effects of the substituents.
- FTIR: The infrared spectrum would be expected to show characteristic absorption bands for the C-Cl, C-I, C-N, and N-O bonds, as well as aromatic C-H and C=C stretching vibrations.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of **1,3-dichloro-2-iodo-5-nitrobenzene** are not explicitly available in the reviewed literature. However, based on established organic chemistry principles for similar halogenated nitroaromatic compounds, plausible methodologies can be proposed.

Proposed Synthesis Protocol: Nitration of 2,6-dichloriodobenzene

The synthesis of **1,3-dichloro-2-iodo-5-nitrobenzene** can likely be achieved through the electrophilic nitration of 2,6-dichloriodobenzene. The directing effects of the substituents on the starting material would favor the introduction of the nitro group at the desired position.

Disclaimer: The following is a generalized, hypothetical protocol and would require optimization and validation in a laboratory setting.

Materials:

- 2,6-dichloriodobenzene
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice

- Distilled water
- Sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Solvent for recrystallization (e.g., ethanol or methanol)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
- Slowly add 2,6-dichloriodobenzene to the cooled sulfuric acid with continuous stirring.
- Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, while cooling in an ice bath.
- Add the nitrating mixture dropwise to the solution of 2,6-dichloriodobenzene, maintaining the reaction temperature below 10°C .
- After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice.
- Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
- The crude product can be further purified by recrystallization from a suitable solvent to yield **1,3-dichloro-2-iodo-5-nitrobenzene**.

Proposed Analytical Protocol: Purity and Structural Confirmation

The purity and structure of the synthesized **1,3-dichloro-2-iodo-5-nitrobenzene** can be assessed using standard analytical techniques.

Methods:

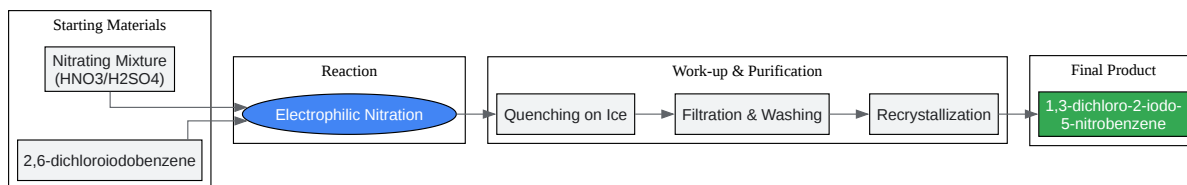
- **Gas Chromatography-Mass Spectrometry (GC-MS):** This technique can be used to determine the purity of the compound and confirm its molecular weight. A suitable GC method would involve a capillary column (e.g., DB-5) and a temperature gradient to ensure the separation of the product from any starting materials or byproducts. The mass spectrometer would provide the mass-to-charge ratio of the molecular ion, confirming the compound's identity.
- **High-Performance Liquid Chromatography (HPLC):** HPLC with a UV detector is another effective method for assessing purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential for unambiguous structural confirmation.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR analysis will confirm the presence of the key functional groups in the molecule.

Biological Activity and Signaling Pathways

Extensive searches of the public scientific literature and patent databases did not yield any specific information regarding the biological activity of **1,3-dichloro-2-iodo-5-nitrobenzene** or its involvement in any signaling pathways. While it is stated to be used as an intermediate in the synthesis of pharmaceuticals, no concrete examples of final drug molecules derived from this specific compound were found. Its potential utility in drug development likely stems from its nature as a highly functionalized scaffold, allowing for diverse chemical modifications to explore structure-activity relationships.

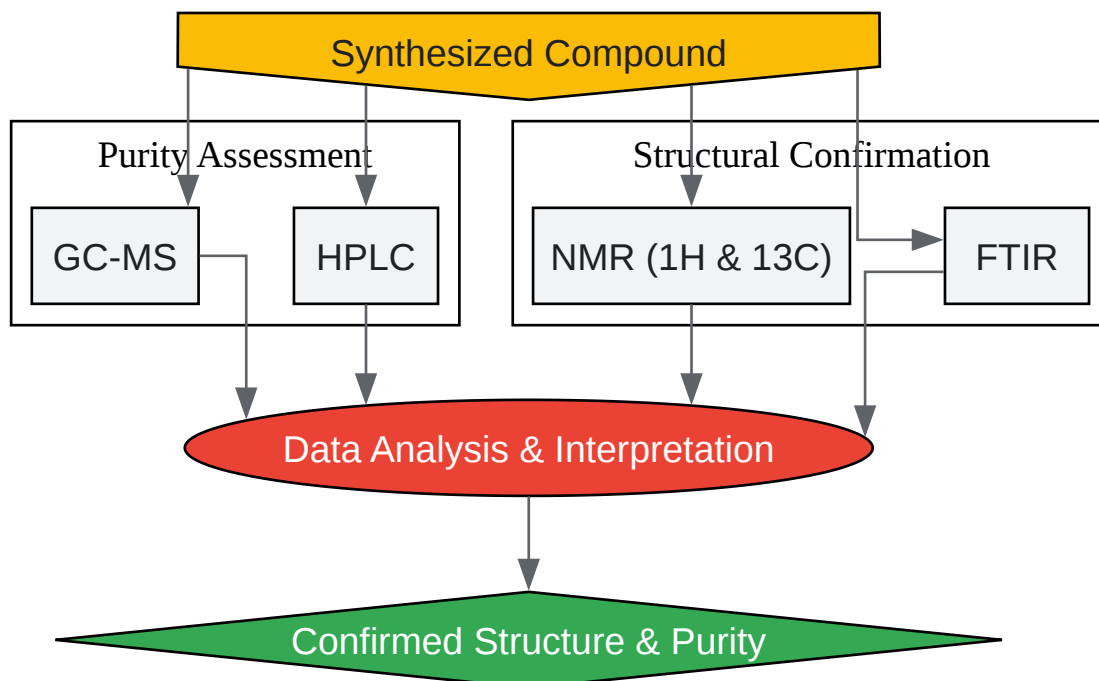
Visualizations

As no specific signaling pathways involving **1,3-dichloro-2-iodo-5-nitrobenzene** have been identified, the following diagrams illustrate the logical workflows for its synthesis and analysis, as described in the experimental protocols section.



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Caption: Proposed synthetic workflow for **1,3-dichloro-2-iodo-5-nitrobenzene**.



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Caption: Analytical workflow for purity and structural confirmation.

Safety Information

1,3-Dichloro-2-iodo-5-nitrobenzene is classified as harmful if swallowed (H302). Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

1,3-Dichloro-2-iodo-5-nitrobenzene is a well-defined chemical entity with established basic physical properties. While it serves as a potential building block in synthetic chemistry, particularly for the development of novel compounds with potential biological activity, its own biological profile remains uncharacterized in the public domain. The provided hypothetical experimental protocols offer a starting point for researchers interested in working with this compound. Further investigation is required to elucidate its full range of physical, chemical, and biological properties.

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References

- 1. 1,3-Dichloro-2-iodo-5-nitrobenzene | CymitQuimica [cymitquimica.com]
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